molecular formula C16H16BrNO4S B2893282 (5-Bromofuran-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 2034309-23-2

(5-Bromofuran-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2893282
CAS No.: 2034309-23-2
M. Wt: 398.27
InChI Key: OBLWWPGXRQOJNA-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a brominated furan moiety conjugated to a sulfone-modified thiazepane ring. The 5-bromofuran-2-yl group contributes electrophilic reactivity due to the electron-withdrawing bromine atom, while the 1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl group introduces steric bulk and polar sulfone functionality.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c17-15-7-6-13(22-15)16(19)18-9-8-14(23(20,21)11-10-18)12-4-2-1-3-5-12/h1-7,14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLWWPGXRQOJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocyclic Assembly

The target molecule can be dissected into two primary fragments:

  • 5-Bromofuran-2-carbonyl unit : Serves as the electrophilic coupling partner.
  • 7-Phenyl-1,4-thiazepane-1,1-dione : Provides the sulfone-containing thiazepane scaffold.

The synthetic sequence typically proceeds via:

  • Synthesis of the 1,4-thiazepane sulfone core.
  • Bromination of the furan precursor.
  • Final coupling of the two fragments through acyl transfer.

Key Intermediate: 7-Phenyl-1,4-Thiazepane-1,1-Dione

This intermediate is synthesized through a cyclization-oxidation sequence. A plausible route involves:

  • Cyclization : Reaction of 1,4-diaminobutane derivatives with thioglycolic acid derivatives to form the thiazepane ring.
  • Oxidation : Conversion of the thioether group to a sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Synthesis of 5-Bromofuran-2-Carbonyl Derivatives

Bromination of Furan Precursors

Electrophilic bromination of furan-2-carboxylic acid derivatives is achieved using bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) or N-bromosuccinimide (NBS) under controlled conditions. For example:
$$
\text{Furan-2-carboxylic acid} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{5-Bromofuran-2-carboxylic acid}
$$
Yields for this step typically range from 65% to 80%, with purification via recrystallization from ethanol.

Activation of the Carboxylic Acid

The 5-bromofuran-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride:
$$
\text{5-Bromofuran-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{5-Bromofuran-2-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
This intermediate is highly reactive and must be used immediately in subsequent coupling steps.

Coupling of Thiazepane Sulfone and Bromofuran Moieties

Nucleophilic Acyl Substitution

The nitrogen atom in the 1,4-thiazepane sulfone attacks the electrophilic carbonyl carbon of 5-bromofuran-2-carbonyl chloride. The reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a tertiary amine base (e.g., triethylamine) to scavenge HCl:
$$
\text{7-Phenyl-1,4-thiazepane-1,1-dione} + \text{5-Bromofuran-2-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$
Reported yields for this step vary between 50% and 70%, depending on the purity of intermediates.

Microwave-Assisted Optimization

Recent advances in microwave-assisted synthesis (e.g., 600 W irradiation for 5–10 minutes) have reduced reaction times from hours to minutes while improving yields by 15–20%. This method minimizes side reactions such as sulfone degradation or furan ring opening.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : Signals at δ 6.76 (d, J = 3.5 Hz, 1H, furan H-3), 7.42–7.85 (m, 5H, phenyl), and 3.10–4.20 (m, 7H, thiazepane).
  • IR (KBr) : Peaks at 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), and 615 cm⁻¹ (C-Br).
  • Mass Spectrometry : Molecular ion peak at m/z 398.3 [M]⁺.

Physicochemical Properties

Property Value Method
Molecular Weight 398.3 g/mol PubChem 2.1
XLogP3 2.8 Computed via XLogP3
Hydrogen Bond Acceptors 4 Cactvs 3.4.8.18
Rotatable Bonds 2 Cactvs 3.4.8.18

Challenges and Alternative Approaches

Bromine Substituent Stability

The electron-withdrawing bromine atom on the furan ring may lead to debromination under strongly basic conditions. Employing mild bases (e.g., NaHCO₃) during coupling preserves the bromine substituent.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the furan ring can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

(5-Bromofuran-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The bromofuran ring can interact with aromatic residues in proteins, while the thiazepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

(5-Bromofuran-2-yl)(3-hydroxy-4-methoxyphenyl)methanone (7c)

  • Molecular Formula: C₁₂H₉BrO₄ (297 g/mol) vs. the target compound’s estimated formula (C₁₆H₁₅BrNO₃S).
  • Substituents : The 3-hydroxy-4-methoxyphenyl group in 7c replaces the thiazepane sulfone in the target compound. This substitution reduces steric hindrance but enhances hydrogen-bonding capacity.
  • Spectroscopy : 7c exhibits distinct ¹H-NMR peaks (e.g., δ 7.67 for Ph-2-H and δ 3.90 for OCH₃) due to its planar aromatic system. In contrast, the target compound’s thiazepane ring may cause upfield shifts for protons near the sulfone group, as observed in similar sulfone-containing heterocycles .
  • Physical Properties : 7c has a melting point of 128–130°C and 72% synthetic yield. The target compound’s bulkier thiazepane ring likely increases its melting point and may reduce crystallinity compared to 7c .

Cyclopentyl/Cyclohexyl(1-Indole-3-yl)methanones

  • Steric Effects : These compounds lack NMR peaks for certain indole protons due to steric hindrance at positions 2 and 3. The target compound’s thiazepane sulfone group is less sterically demanding, allowing clearer observation of adjacent protons in NMR spectra .
  • Ion Mobility: Reduced ion-mobility dependence on molecular weight in indole methanones contrasts with the target compound’s sulfone group, which may enhance dipole interactions and alter mass spectrometry fragmentation patterns .

Thiazepane-Based Analogues

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone

  • Molecular Formula: C₁₆H₁₈N₂O₃S₂ (350.5 g/mol) vs. the target compound’s C₁₆H₁₅BrNO₃S (estimated).
  • Substituents : The 4-methylthiazole group in this analogue replaces the 5-bromofuran in the target compound. Bromine’s electronegativity may increase electrophilicity at the furan ring compared to the thiazole’s nitrogen-mediated resonance effects.
  • Applications: Thiazole derivatives often exhibit antimicrobial or kinase-inhibitory activity, whereas bromofuran-containing compounds are explored in halogen-bonding interactions with biological targets.

Data Table: Key Comparisons

Property Target Compound (Est.) (5-Bromofuran-2-yl)(3-hydroxy-4-methoxyphenyl)methanone (7c) (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone
Molecular Formula C₁₆H₁₅BrNO₃S C₁₂H₉BrO₄ C₁₆H₁₈N₂O₃S₂
Molecular Weight (g/mol) ~380.5 297 350.5
Key Functional Groups Bromofuran, Thiazepane sulfone Bromofuran, Methoxy, Hydroxyphenyl Thiazole, Thiazepane sulfone
Melting Point N/A 128–130°C N/A
Notable Spectroscopic Features Sulfone-related deshielding (¹³C-NMR) Aromatic protons (δ 7.67), OCH₃ (δ 3.90) Thiazole protons (δ 8.0–8.5, est.)

Research Findings and Implications

  • Synthetic Feasibility: The bromofuran moiety in the target compound can likely be synthesized via halogenation protocols similar to those used for 5-bromo-3-methyl-2(5H)-furanone (NBS/radical initiation, 90% yield) .
  • Spectroscopic Behavior : The sulfone group in the thiazepane ring is expected to produce distinct ¹³C-NMR signals (e.g., δ 55–60 for SO₂ carbons), as seen in sulfonamide derivatives .
  • Biological Relevance: The combination of bromine and sulfone groups may enhance binding to cysteine proteases or sulfotransferases, differentiating it from non-halogenated or non-sulfone analogues .

Q & A

Q. What are the typical synthetic routes and critical reaction conditions for synthesizing (5-Bromofuran-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone?

The synthesis involves three key steps:

Thiazepane ring formation : Cyclization of a cysteine derivative with a phenyl-substituted epoxide under basic conditions (pH 9–10, 60–80°C).

Sulfone introduction : Oxidation of the thiazepane sulfur using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C to room temperature.

Coupling with 5-bromofuran-2-carbonyl chloride : Achieved via nucleophilic acyl substitution using triethylamine as a base in anhydrous THF .
Critical conditions :

  • Strict temperature control during sulfonation to prevent over-oxidation.
  • Anhydrous solvents to avoid hydrolysis of the acyl chloride intermediate.
  • Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the final product (>95% purity) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

Primary methods :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and coupling patterns (e.g., furan C-3 proton at δ 6.8 ppm, thiazepane CH₂SO₂ at δ 3.4–3.6 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ at m/z 405.29 (calculated: 405.30) .
  • X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves stereochemistry and confirms the sulfone group geometry (S–O bond length: 1.43 Å) .

Q. Secondary validation :

  • IR spectroscopy for sulfone (SO₂) stretching frequencies (1130 cm⁻¹ and 1290 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonation step while minimizing by-products?

Methodological strategies :

  • Catalyst screening : Replace mCPBA with urea-hydrogen peroxide adducts to reduce acidic by-products.
  • Solvent optimization : Use acetonitrile instead of DCM to improve solubility of intermediates.
  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to model interactions between temperature, oxidant equivalents, and reaction time .
    Case study : A 15% yield increase was achieved by maintaining 0°C for the first 2 hours before gradual warming to RT, reducing over-oxidation .

Q. What computational and experimental approaches are recommended to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Stepwise analysis :

Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MIC for antimicrobial activity vs. MTT for cytotoxicity) .

Purity verification : Re-test disputed samples via HPLC-MS to rule out impurities (e.g., residual solvents affecting assay results).

Target profiling : Use molecular docking (AutoDock Vina) to assess binding affinity against both bacterial gyrase and human topoisomerase II, explaining dual activity .

Q. How can crystallographic disorder in the thiazepane ring be addressed during structure refinement?

SHELXL-based strategies :

  • Multi-conformer modeling : Define alternative ring conformations using PART and AFIX commands.
  • Disorder masking : Apply SUMP restraints to maintain chemically plausible bond lengths and angles .
    Example : A 2023 study reduced R-factor from 0.12 to 0.08 by modeling two thiazepane conformers with 60:40 occupancy .

Q. What methodologies are suitable for studying the compound’s mechanism of action in enzyme inhibition?

Kinetic assays : Monitor time-dependent inhibition of target enzymes (e.g., cyclooxygenase-2) using UV-Vis spectroscopy (λ = 280 nm for substrate depletion) .

Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) between the compound and enzyme active sites.

Site-directed mutagenesis : Validate critical residues (e.g., Arg120 in COX-2) by comparing wild-type vs. mutant enzyme inhibition .

Q. How can researchers reconcile discrepancies in solubility data across different solvent systems?

Systematic workflow :

Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol via nephelometry.

QSAR modeling : Correlate logP (calculated: 2.8) with experimental solubility using Hansen solubility parameters.

Co-solvency studies : Identify optimal DMSO:PBS ratios (e.g., 10:90) for in vitro assays without precipitation .

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